Akt Inhibitor IV

PI3K/Akt signaling Selectivity profiling Chemical biology

Akt Inhibitor IV is the only Akt pathway modulator that achieves massive, rapid mitochondrial accumulation exceeding 1 mM within minutes—directly disrupting respiration, depolarization, and ROS production. This property is absent in MK-2206, GSK690693, and phosphatidylinositol analog-based inhibitors. Unlike PI3K-targeting analogs, it inhibits Akt phosphorylation via an upstream kinase without affecting PI3K, ensuring unambiguous pathway attribution. Its intrinsic fluorescence (λex 388/λem 460 nm) enables direct confocal visualization, eliminating labeling artifacts. With antiproliferative activity across multiple cancer lines (HeLa IC50 320-670 nM; Jurkat IC50 340 nM) and broad-spectrum antiviral efficacy (PIV5 IC50 520 nM), this compound is indispensable for research at the mitochondrial-Akt interface. Substitution compromises experimental specificity and mitochondrial-level mechanistic interpretation.

Molecular Formula C31H27N4S+
Molecular Weight 487.6 g/mol
Cat. No. B1221187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkt Inhibitor IV
Synonyms5233705 compound
Akt inhibitor IV
AKTIV compound
Molecular FormulaC31H27N4S+
Molecular Weight487.6 g/mol
Structural Identifiers
SMILESCC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6
InChIInChI=1S/C31H27N4S/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24/h4-22H,3H2,1-2H3/q+1
InChIKeyOTHITMYLBRCVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Akt Inhibitor IV: Procurement and Selection Data for a PI3K/Akt Pathway Modulator with Antiviral and Anticancer Activity


Akt Inhibitor IV (CAS 681281-88-9) is a cell-permeable, reversible benzimidazolium iodide compound that inhibits the Akt signaling pathway. It promotes hyperphosphorylation of Akt, decreases phosphorylation of Akt substrates, and inhibits Akt-mediated FOXO1a nuclear export (IC50 = 625 nM in PTEN-null cells) [1]. The compound exhibits antiproliferative activity against multiple cancer cell lines, with IC50 values of <1.25 µM in 786-O cells, 320-670 nM in HeLa cells, and 340 nM in Jurkat cells [1]. Akt Inhibitor IV also demonstrates broad-spectrum antiviral activity, including inhibition of parainfluenza virus 5 (PIV5) replication in HeLa cells (IC50 = 520 nM) [1]. Unlike phosphatidylinositol analog-based Akt inhibitors, it does not directly affect PI3K .

Why Generic Substitution Fails: Unique Mitochondrial Targeting of Akt Inhibitor IV Distinguishes It from ATP-Competitive Pan-Akt Inhibitors


Akt Inhibitor IV cannot be substituted with other Akt inhibitors (e.g., MK-2206, GSK690693, or phosphatidylinositol analog-based inhibitors) due to its distinct mechanism of action and cellular pharmacology. While most Akt inhibitors directly target the ATP-binding site of Akt isoforms or the pleckstrin homology domain, Akt Inhibitor IV inhibits Akt phosphorylation by targeting a kinase upstream of Akt but downstream of PI3K . Critically, it exhibits massive and rapid accumulation in mitochondria, reaching concentrations over 1 mM in these organelles within minutes—a property not shared by other Akt inhibitors [1]. This mitochondrial targeting is directly linked to its anticancer and antiviral activities via disruption of cellular bioenergetics [1]. Moreover, unlike phosphatidylinositol analog-based Akt inhibitors, Akt Inhibitor IV does not directly inhibit PI3K, providing a cleaner tool for dissecting pathway-specific effects . Substitution with another Akt inhibitor would fundamentally alter the experimental outcome and preclude interpretation of mitochondrial-mediated mechanisms.

Quantitative Differentiation of Akt Inhibitor IV: Head-to-Head Selectivity, Cellular Uptake, and Target Engagement Data


Akt Inhibitor IV Spares PI3K Unlike Phosphatidylinositol Analog-Based Inhibitors

Akt Inhibitor IV does not directly inhibit PI3K, in contrast to phosphatidylinositol analog-based Akt inhibitors (e.g., Calbiochem Cat. Nos. 124005, 124008, 124009), which target both Akt and PI3K . This differential selectivity is critical for experiments requiring clean dissection of Akt-dependent signaling without confounding PI3K inhibition.

PI3K/Akt signaling Selectivity profiling Chemical biology

Massive Mitochondrial Accumulation of Akt Inhibitor IV Drives Bioenergetic Disruption

Akt Inhibitor IV exhibits rapid and extensive accumulation in mitochondria, a property not reported for other Akt inhibitors such as MK-2206 or GSK690693. Treatment of Jurkat lymphocytes with 1 µM Akt Inhibitor IV for 15 min resulted in mitochondrial concentrations exceeding 250 µM; 5 µM treatment yielded mitochondrial concentrations over 1 mM [1]. This accumulation is associated with mitochondrial swelling, depolarization, diminished respiration, and ROS release [1].

Mitochondrial pharmacology Cellular bioenergetics Anticancer mechanisms

Akt Inhibitor IV Demonstrates Broad Antiviral Activity Not Observed with MK-2206

Akt Inhibitor IV inhibits replication of parainfluenza virus 5 (PIV5) in HeLa cells with an IC50 of 520 nM [1]. In contrast, the highly selective Akt inhibitor MK-2206 has not been reported to exhibit direct antiviral activity against PIV5 or other negative-stranded RNA viruses. The antiviral activity of Akt Inhibitor IV is linked to its disruption of mitochondrial function rather than direct Akt kinase inhibition [2].

Antiviral research Broad-spectrum antivirals Viral replication

Potent Growth Inhibition Across Cancer Cell Lines with Lower GI20 in Breast Cancer Models

Akt Inhibitor IV exhibits an average GI20 of 0.04 µM across four breast cancer cell lines (MDA-MB-468, MDA-MB-231, MCF7, and 184B5), while showing minimal effect on non-cancerous 184B5 mammary epithelial cells at equivalent doses (GI20 >10 µM) . This contrasts with GSK690693, a pan-Akt inhibitor that shows IC50 values of 2 nM/13 nM/9 nM for Akt1/2/3 in cell-free assays but lacks reported differential sensitivity between cancer and non-cancer cells at comparable concentrations .

Cancer cell proliferation Breast cancer Cytotoxicity

Fluorescent Properties Enable Direct Imaging of Subcellular Distribution

Akt Inhibitor IV is weakly fluorescent upon UV irradiation, with excitation λmax = 388 nm and emission λmax = 460 nm (quantum yield = 0.0016) [1]. This intrinsic fluorescence enables direct visualization of its uptake and subcellular distribution in living cells without the need for conjugation to external fluorophores. In contrast, MK-2206 and GSK690693 lack such intrinsic fluorescent properties, requiring additional labeling steps for imaging studies .

Fluorescent probes Live-cell imaging Subcellular tracking

Akt Inhibitor IV Shows Equivalent Antiproliferative Efficacy to Pan-Akt Inhibitors in 786-O Cells

In 786-O renal cell carcinoma cells, Akt Inhibitor IV blocks Akt-mediated cell proliferation with an IC50 <1.25 µM . For comparison, the pan-Akt inhibitor GSK690693 inhibits tumor cell proliferation with an EC50 of 0.4 µM in vitro . Both compounds achieve similar cellular efficacy despite differing mechanisms: Akt Inhibitor IV acts upstream of Akt, whereas GSK690693 directly inhibits Akt1/2/3 kinase activity.

Cell proliferation Renal cell carcinoma FOXO1a nuclear export

Optimal Research and Industrial Application Scenarios for Akt Inhibitor IV Based on Quantitative Evidence


Investigating Mitochondrial Bioenergetics in Cancer and Viral Replication

Researchers studying the intersection of mitochondrial function, cellular bioenergetics, and disease can use Akt Inhibitor IV to induce rapid, massive mitochondrial accumulation and subsequent disruption of respiration, depolarization, and ROS production. The compound's unique property of reaching >1 mM mitochondrial concentrations within minutes [1] makes it a potent tool for dissecting mitochondrial contributions to anticancer and antiviral phenotypes, a dimension inaccessible with other Akt inhibitors like MK-2206 or GSK690693.

Clean Dissection of Akt-Dependent Signaling Without PI3K Confounding

In pathway analysis experiments where PI3K inhibition would confound interpretation, Akt Inhibitor IV provides a selective tool that inhibits Akt phosphorylation via an upstream kinase without directly affecting PI3K [1]. This contrasts with phosphatidylinositol analog-based inhibitors (Cat. Nos. 124005, 124008, 124009) that inhibit both PI3K and Akt, making Akt Inhibitor IV the preferred choice for experiments requiring unambiguous attribution to Akt signaling.

Live-Cell Imaging of Compound Uptake and Subcellular Distribution

The intrinsic fluorescence of Akt Inhibitor IV (λex = 388 nm, λem = 460 nm) enables direct visualization of its cellular uptake and subcellular localization using confocal microscopy [1]. This eliminates the need for fluorescent labeling or secondary detection, streamlining imaging workflows and reducing potential artifacts. Other Akt inhibitors, including MK-2206 and GSK690693, lack this property, requiring additional synthetic or labeling steps for imaging studies.

Broad-Spectrum Antiviral Screening and Mechanism Studies

Akt Inhibitor IV's ability to inhibit replication of negative-stranded RNA viruses, such as PIV5 (IC50 = 520 nM) [1], makes it a valuable tool for antiviral screening campaigns and mechanistic studies exploring the role of mitochondrial disruption in viral life cycles. The compound's broad-spectrum activity against multiple virus families provides a unique starting point for antiviral development programs, distinct from the more restricted activity profiles of isoform-selective Akt inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Akt Inhibitor IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.